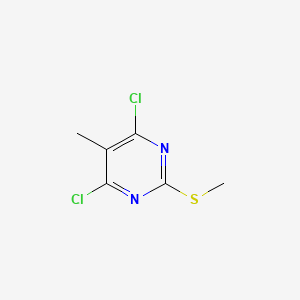

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Vue d'ensemble

Description

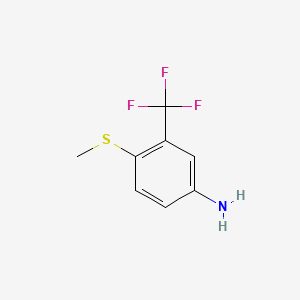

“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a compound with the empirical formula C6H6Cl2N2S . It is a halogenated heterocycle and is useful in organic synthesis . It has a molecular weight of 209.10 .

Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine involves a four-step reaction process: nitrification, cyclization, methylation, and chlorination . The starting material is diethyl malonate, and the process involves the use of concentrated nitric acid or fuming nitric acid, thiourea, dimethyl sulfate, and phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” can be represented by the SMILES string CSc1nc(Cl)c(C)c(Cl)n1 . The InChI representation is 1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 .

Chemical Reactions Analysis

“4,6-Dichloro-2-(methylthio)pyrimidine” reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .

Physical And Chemical Properties Analysis

“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a solid with a melting point of 58-62 °C . It is classified as a combustible, corrosive hazardous material .

Applications De Recherche Scientifique

Nonlinear Optical Material

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (DCMSP) is synthesized from 4,6-dichloro-2-(methylthio)pyrimidine and studied for its potential as a third-order nonlinear optical material. It exhibits features suitable for nonlinear optical devices, such as optical limiting and optical switching. This is corroborated by detailed spectroscopic studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations (Murthy et al., 2019).

Synthesis of 2-Cyanopyrimidines

4,6-Dichloro-2-(methylthio)pyrimidine is a precursor in the synthesis of 2-cyanopyrimidines, which are useful compounds in various chemical reactions. The process includes multiple steps like chlorination and methoxylation, highlighting its versatility in synthetic chemistry (Kalogirou & Koutentis, 2019).

Antitumor Properties

This compound is used in the synthesis of pyrimidines with potential antitumor properties. The reactions with amines and sodium methoxide produce 4-amino-and 4-methoxy-6-chloropyrimidines, which are then studied for their antitumor characteristics (Grigoryan et al., 2008).

Fungicidal Properties

Derivatives synthesized from 4,6-dichloro-2-methylthiopyrimidine possess fungicidal properties. This illustrates its application in the field of agricultural chemicals and pest control (Тумкявичюс et al., 2013).

DNA Methylation Influence

Studies have shown that certain synthesized derivatives from 4,6-dichloro-2-(methylthio)pyrimidine have an influence on DNA methylation. This is significant for understanding their potential antitumor properties and their interaction with genetic material (Grigoryan et al., 2012).

Synthesis of 2'-Deoxyribonucleosides

4,6-Dichloro-2-(methylthio)pyrimidine is involved in the synthesis of various 2'-deoxyribonucleosides. These compounds are synthesized via a stereospecific sodium salt glycosylation procedure and have been tested for antiviral activity against certain viruses and tumor cells (Cottam et al., 1985).

Synthesis of Heteroarylpyrimidines

This compound is also utilized in the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines, which are important intermediates in the development of various pharmaceuticals and agrochemicals. The method described for their preparation showcases the versatility of 4,6-dichloro-2-(methylthio)pyrimidine in organic synthesis (Strekowski et al., 1990).

Herbicide Intermediates

The compound is also an important intermediate in the synthesis of herbicides, like diclosulam. The synthesis process is notable for its facile reaction conditions, which makes it a valuable compound in agricultural chemical manufacturing (Li-li, 2007).

Safety and Hazards

This compound is considered hazardous and may form combustible dust concentrations in air . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It’s known to react with (η 5 -c 5 h 5)fe (co) 2 to form monometallic and bimetallic complexes . This suggests that it may interact with its targets through complex formation, potentially altering their function.

Biochemical Pathways

Given its structural similarity to pyrimidine, it may potentially interfere with nucleotide synthesis or other pyrimidine-dependent processes .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine interacts with its targets and its overall effectiveness . .

Propriétés

IUPAC Name |

4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPZWSEUHDAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)